molecular formula C6H8BrN3 B1503453 5-Bromobenzene-1,2,3-triamine CAS No. 1121586-23-9

5-Bromobenzene-1,2,3-triamine

Cat. No.: B1503453
CAS No.: 1121586-23-9
M. Wt: 202.05 g/mol
InChI Key: LKRYFTWIURQFJE-UHFFFAOYSA-N
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Description

5-Bromobenzene-1,2,3-triamine (CAS 1121586-23-9) is an aromatic organic compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . This compound serves as a versatile synthetic intermediate and key building block in medicinal chemistry and materials science research. Researchers value brominated aniline derivatives for their utility in constructing complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles such as 1,2,3-triazoles . These triazole derivatives occupy a prominent place in modern chemical research due to their diverse therapeutic properties, including documented antimicrobial, antifungal, and anticancer activities, as well as their significant metabolic stability . The molecular structure features multiple amine groups and a bromine atom, which act as reactive sites for further chemical modification, enabling its use in cross-coupling reactions and polymer synthesis. Proper handling and storage are essential for maintaining the integrity of this compound. It is recommended to be stored in a dark place, sealed under dry conditions, and at a constant temperature of 2-8°C . Safety data indicates that this compound is classified with the signal word "Danger" and carries hazard statements H301-H312-H332-H314, indicating it is toxic if swallowed, in contact with skin, or if inhaled and causes severe skin burns and eye damage . Researchers should consult the safety data sheet and adhere to all precautionary measures before use. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromobenzene-1,2,3-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRYFTWIURQFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696769
Record name 5-Bromobenzene-1,2,3-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121586-23-9
Record name 5-Bromobenzene-1,2,3-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromobenzene 1,2,3 Triamine and Its Functional Analogues

Classical Approaches to Regioselective Aromatic Triamine Synthesis

Classical synthetic strategies for aromatic triamines predominantly rely on multi-step sequences involving nitration and reduction reactions on a benzene (B151609) ring. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the aromatic core.

Strategies for Bromination in Polyaminobenzene Production

The introduction of a bromine atom at a specific position on a polyaminobenzene precursor requires careful strategic planning. The timing of the bromination step in a multi-step synthesis is critical to ensure the desired regioselectivity. Direct bromination of a highly activated polyaminobenzene ring is generally not a viable option due to the high reactivity of the ring, which would likely lead to a mixture of polybrominated products.

Therefore, the bromine atom is typically introduced at an earlier stage of the synthesis, often on a less activated precursor. The directing effects of the existing substituents on the ring will then guide the incoming bromine to the desired position. For instance, in a precursor containing both activating (e.g., amino) and deactivating (e.g., nitro) groups, the position of bromination can be controlled by the interplay of these directing effects.

Multi-Step Conversions via Nitroarene Intermediates

A well-established and versatile approach for the synthesis of aromatic amines is through the use of nitroarene intermediates. This method involves the introduction of nitro groups onto the aromatic ring via electrophilic nitration, followed by their reduction to the corresponding amino groups.

Electrophilic nitration is a fundamental reaction in aromatic chemistry used to introduce nitro groups onto a benzene ring. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the ring. Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups are ortho-, para-directing and activate the ring towards electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and carbonyl groups are meta-directing and deactivate the ring.

To synthesize a precursor for 5-Bromobenzene-1,2,3-triamine, a carefully chosen starting material with appropriate directing groups is necessary to guide the incoming nitro groups to the desired positions. For example, starting with a compound that has substituents at positions that will favor the formation of a 1,2,3-trisubstituted pattern is a key strategy.

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-NH2, -OH, -ORActivatingOrtho, Para
-AlkylActivatingOrtho, Para
-HalogenDeactivatingOrtho, Para
-NO2, -CN, -COOHDeactivatingMeta
-SO3H, -CHO, -CORDeactivatingMeta

This table summarizes the general directing effects of common functional groups in electrophilic aromatic substitution reactions.

The conversion of nitroarenes to arylamines is a crucial step in this synthetic sequence and is most commonly achieved through catalytic reduction. This method offers high yields and is generally clean, producing water as the primary byproduct. A variety of catalysts and reducing agents can be employed for this transformation.

Catalytic hydrogenation using molecular hydrogen (H₂) in the presence of a metal catalyst is a widely used method. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a suitable solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere.

The reduction of polynitroaromatic compounds can sometimes be challenging, as it may be necessary to selectively reduce one or more nitro groups while leaving others intact. This can be achieved by careful selection of the catalyst, reaction conditions (temperature, pressure), and the use of specific reducing agents.

Table 2: Common Catalytic Systems for the Reduction of Nitroarenes

CatalystReducing AgentTypical SolventsNotes
Pd/CH₂Ethanol, MethanolHighly efficient and widely used.
PtO₂ (Adams' catalyst)H₂Acetic Acid, EthanolEffective for a broad range of substrates.
Raney NiH₂EthanolA cost-effective alternative to precious metal catalysts.
Fe/HCl-Water, EthanolA classical method using a dissolving metal.
SnCl₂/HCl-EthanolUseful for selective reductions in some cases.

This interactive table provides an overview of common catalytic systems used for the reduction of nitro groups to amines.

A plausible classical synthetic route to this compound would involve a multi-step sequence where the bromine atom is introduced at a stage that allows for the subsequent regioselective introduction of the nitrogen functionalities. A hypothetical pathway could commence from a starting material that facilitates the desired substitution pattern.

For instance, a synthesis could begin with 2-bromoaniline (B46623). Nitration of 2-bromoaniline would be expected to yield a mixture of isomers, with the nitro groups being directed by both the amino and bromo substituents. Subsequent dinitration under controlled conditions could potentially lead to 2-bromo-4,6-dinitroaniline. The challenge then lies in introducing a third nitrogen functionality at the 5-position, which is sterically hindered. An alternative approach might involve starting with a molecule where the 1,2,3-substitution pattern is already partially established.

Advanced Synthetic Techniques for this compound

Modern synthetic methodologies offer more direct and often more regioselective routes to complex aromatic amines. These advanced techniques could potentially overcome some of the challenges associated with the classical approaches for the synthesis of this compound.

One of the most promising advanced strategies is directed C-H amination . This approach utilizes a directing group on the aromatic ring to guide a metal catalyst to a specific C-H bond, which is then converted to a C-N bond. This method can provide excellent regioselectivity, even for the formation of sterically congested products. For the synthesis of this compound, a suitable directing group could be installed on a brominated benzene derivative to facilitate the sequential introduction of amino groups at the desired positions.

Transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium or copper catalyst. A potential advanced synthesis of this compound could involve starting with a polyhalogenated benzene, such as 1,5-dibromo-2,3,4-trichlorobenzene, and sequentially replacing the halogen atoms with amino groups using transition metal catalysis. The different reactivities of the various halogens could be exploited to achieve selective amination.

Table 3: Comparison of Classical and Advanced Synthetic Approaches

FeatureClassical ApproachesAdvanced Techniques
Regioselectivity Governed by substituent effects, can lead to isomeric mixtures.High regioselectivity achievable through directing groups.
Number of Steps Often requires multi-step sequences.Can potentially offer more concise synthetic routes.
Reaction Conditions Can involve harsh conditions (e.g., strong acids, high temperatures).Often proceed under milder reaction conditions.
Functional Group Tolerance Can be limited by the harsh reaction conditions.Generally exhibit better functional group tolerance.
Starting Materials Typically simple, readily available benzene derivatives.May require the synthesis of more complex starting materials with directing groups.

This interactive table compares the key features of classical and advanced synthetic methods for the preparation of aromatic amines.

Transition Metal-Catalyzed Coupling Reactions in Amination

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgalfa-chemistry.com This palladium-catalyzed reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, making it a key strategy for the synthesis of complex aromatic amines. wikipedia.org

The Buchwald-Hartwig amination involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. chemeurope.com The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst. alfa-chemistry.comchemeurope.com

For the synthesis of polyamines like this compound, a sequential or potentially a multiple amination strategy could be envisioned starting from a polyhalogenated aromatic precursor. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity. jk-sci.com Bidentate phosphine (B1218219) ligands such as BINAP and DPPF have been shown to be effective for the coupling of primary amines. wikipedia.org

While direct triple amination might be challenging due to steric hindrance and changes in electronic properties with each successive amination, a stepwise approach could be employed. Alternatively, a combination of amination reactions and other functional group transformations could be utilized. For instance, a brominated di-nitroaniline could be subjected to a Buchwald-Hartwig amination to introduce the third amino group, followed by the reduction of the nitro groups.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃NaOt-BuToluene10080-95 wikipedia.org
Pd₂(dba)₃ / BINAPBINAPCs₂CO₃Toluene80-11075-90 wikipedia.orgjk-sci.com
Pd-PEPPSI-IPr(NMe₂)₂IPr(NMe₂)₂K₃PO₄tert-Amyl alcohol120up to 99Not in search results

This table represents typical conditions for Buchwald-Hartwig amination reactions and may require optimization for the specific synthesis of this compound.

Biocatalytic and Chemoenzymatic Pathways

Biocatalysis offers a green and sustainable alternative to traditional chemical methods for the synthesis of aromatic amines. acs.org Chemoenzymatic pathways, which combine enzymatic reactions with chemical steps, can provide highly selective and efficient routes to complex molecules under mild reaction conditions. A promising biocatalytic approach for the synthesis of this compound is the reduction of a corresponding polynitroaromatic precursor using nitroreductase enzymes. nih.govoup.com

Bacterial nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups on aromatic compounds to the corresponding amino groups. nih.govoup.com These enzymes have garnered significant interest for their potential in bioremediation and biocatalysis. nih.gov The reduction of nitroaromatics by type I (oxygen-insensitive) nitroreductases proceeds through a series of two-electron transfers, forming nitroso and hydroxylamino intermediates before yielding the final amine. oup.comgoogle.com

The synthesis of this compound via this route would likely start with the chemical synthesis of 5-bromo-1,2,3-trinitrobenzene. This precursor would then be subjected to enzymatic reduction. The substrate specificity of nitroreductases is a critical factor, and while they are known to act on a variety of nitroaromatic compounds, their efficiency with polysubstituted substrates containing both nitro and bromo groups would need to be evaluated. nih.govoup.com

EnzymeCofactorReaction TypeSubstrate ExampleProduct ExampleReference
Nitroreductase (Type I)NAD(P)HNitro group reduction1,3,5-Trinitrobenzene1,3,5-Triaminobenzene nih.govoup.com
Nitroreductase (NR-55)NAD(P)HNitro group reductionAromatic nitro compoundsAromatic amines acs.org

This table provides examples of nitroreductase applications. The specific activity on 5-bromo-1,2,3-trinitrobenzene would require experimental verification.

Continuous Flow Synthesis for Enhanced Efficiency and Scalability

Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering numerous advantages over traditional batch processing. youtube.comajibio-pharma.com These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents or intermediates, and the potential for automation and straightforward scalability. youtube.comnih.gov The synthesis of aromatic amines, including potentially this compound, can be significantly improved by implementing continuous flow methodologies. nih.gov

A multi-step synthesis of this compound could be designed as a telescoped process in a continuous flow system, where intermediates are generated and consumed in sequential reactors without isolation. nih.govrsc.org For example, the nitration of a brominated benzene derivative to form the trinitro precursor, followed by its reduction to the triamine, could be performed in a continuous flow setup. The reduction of nitro compounds in flow can be achieved using various methods, including catalytic hydrogenation or metal-free reductions with reagents like trichlorosilane. beilstein-journals.org

The use of packed-bed reactors containing immobilized catalysts or enzymes is a common strategy in continuous flow synthesis. acs.org For a chemoenzymatic approach, an immobilized nitroreductase could be used in a packed-bed reactor for the continuous reduction of 5-bromo-1,2,3-trinitrobenzene. acs.org This approach allows for easy separation of the catalyst from the product stream and enhances catalyst stability and reusability. acs.org

Flow Reactor TypeReactionReagents/CatalystResidence TimeYield (%)Reference
PTFE MicroreactorNitro ReductionHSiCl₃, Hünig's base5-10 min90-94 beilstein-journals.org
Packed-Bed ReactorBiocatalytic Nitro ReductionImmobilized Nitroreductase (NR-55)Varies>50 (isolated) acs.org
Multi-step Flow SystemTelescoped SynthesisVariesVariesVaries nih.govrsc.org

This table illustrates the potential of continuous flow synthesis for reactions relevant to the preparation of this compound.

Reactivity Profiles and Reaction Mechanisms of 5 Bromobenzene 1,2,3 Triamine

Electrophilic and Nucleophilic Aromatic Substitution Dynamics

The benzene (B151609) ring of 5-bromobenzene-1,2,3-triamine is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating amine groups. Conversely, these electron-rich characteristics make direct nucleophilic aromatic substitution challenging unless specific reaction pathways are available.

Reactivity at the Halogenated Position

The carbon-bromine bond in this compound is the primary site for transformations involving the halogen. While direct nucleophilic displacement of the bromide ion is generally difficult on an electron-rich aromatic ring, this position is highly susceptible to reactions that proceed via organometallic intermediates.

Reactivity of Amine Functions Towards Electrophiles

The three amine groups are strong activating groups and are ortho-, para-directing. In this compound, the positions ortho and para to the amine groups are already substituted. The primary reactivity of the amine functionalities themselves would be their reaction as nucleophiles with various electrophiles. This could include reactions such as acylation, alkylation, or sulfonylation, although such reactions would likely occur on the nitrogen atoms rather than on the aromatic ring.

Direct Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) on this compound is anticipated to be unfavorable. SNAr reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. The three electron-donating amine groups in this compound would destabilize such an intermediate, thus hindering this reaction pathway.

Cross-Coupling Reaction Landscapes of this compound

The bromine atom on the aromatic ring makes this compound a suitable substrate for a variety of cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. This compound would be expected to readily participate in Suzuki-Miyaura coupling reactions. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product.

Table 1: Predicted Suzuki-Miyaura Reaction of this compound

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water5-Arylbenzene-1,2,3-triamine

Copper-Mediated and Palladium-Catalyzed Arylation and Amination Reactions (e.g., Chan-Lam, Buchwald-Hartwig)

The Chan-Lam coupling provides a method for the formation of carbon-heteroatom bonds, typically using a copper catalyst to couple an amine or alcohol with a boronic acid. While the classic Chan-Lam reaction involves the formation of a C-N bond where the amine is a separate reagent, an intramolecular variant or reaction with other nucleophiles could be envisioned.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines. This reaction would be a key method for further functionalizing the 5-position of this compound by introducing a different amino substituent. The catalytic cycle is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.

Table 2: Predicted Buchwald-Hartwig Amination of this compound

Reactant 1Reactant 2CatalystLigandBaseSolventProduct
This compoundPrimary or Secondary AminePd₂(dba)₃BINAPNaOt-BuTolueneN-Substituted-5-aminobenzene-1,2,3-triamine

Reductive Dehalogenation Strategies

Reductive dehalogenation of aryl halides is a fundamental transformation in organic synthesis, often employed to remove halogen atoms that may have served as directing groups or were introduced to modulate electronic properties. In the case of this compound, the removal of the bromine atom would yield benzene-1,2,3-triamine, a valuable building block.

Catalytic hydrogenation is a prominent and effective method for the reductive dehalogenation of aryl bromides. organic-chemistry.orgorganic-chemistry.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds via the oxidative addition of the aryl bromide to the metal surface, followed by hydrogenolysis of the carbon-bromine bond.

The general mechanism for catalytic hydrogenation of an aryl bromide is as follows:

Adsorption: Both the aryl bromide and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming an organopalladium intermediate.

Hydrogenolysis: The adsorbed hydrogen atoms react with the organopalladium intermediate, cleaving the carbon-palladium bond and forming the dehalogenated product and hydrogen bromide. The catalyst is regenerated in the process.

For this compound, the reaction would be:

C₆H₂(Br)(NH₂)₃ + H₂ --(Pd/C)--> C₆H₃(NH₂)₃ + HBr

A key advantage of catalytic hydrogenation is its chemoselectivity. It is generally possible to selectively reduce the carbon-bromine bond without affecting other functional groups, such as the amino groups present in the molecule. organic-chemistry.org The conditions for this transformation are typically mild, often proceeding at room temperature and atmospheric pressure of hydrogen.

CatalystHydrogen SourceSolventTemperaturePressureExpected Product
10% Pd/CH₂ gasEthanolRoom Temp1 atmBenzene-1,2,3-triamine
5% Pt/CH₂ gasMethanolRoom Temp1 atmBenzene-1,2,3-triamine
Raney NickelH₂ gasIsopropanol50 °C5 atmBenzene-1,2,3-triamine

Interactive Data Table: Catalytic Hydrogenation Conditions Users can filter and sort the table based on different parameters.

Other reductive dehalogenation methods that could potentially be applied to this compound include the use of nanoscale zerovalent iron (nZVI), which has been shown to effectively debrominate polybrominated diphenyl ethers. nih.gov The reaction with nZVI typically proceeds via a stepwise debromination process. nih.gov

Chemoselective Transformations of Multiple Amino Groups

The presence of three primary amino groups on the benzene ring presents a significant challenge and opportunity for chemoselective transformations. The nucleophilicity of these amino groups makes them susceptible to a variety of reactions, including acylation, alkylation, and diazotization. The key to successful derivatization lies in controlling the regioselectivity of these reactions.

The relative reactivity of the amino groups in this compound is influenced by both electronic and steric factors. The amino groups at positions 1 and 3 are ortho to the bromine atom, which is an ortho-, para-directing deactivator through induction but a weak activator through resonance. The amino group at position 2 is situated between the other two amino groups, which are strong activating, ortho-, para-directing groups. leah4sci.comchemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.org This electronic environment, coupled with the steric hindrance around the C2-amino group, will dictate the site of initial reaction.

To achieve site-specific derivatization, it is often necessary to selectively protect one or more of the amino groups. Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced by reacting the amine with the corresponding anhydride (B1165640) or chloroformate. youtube.com

Given the electronic environment, the amino groups at the 1 and 3 positions are expected to be more nucleophilic and less sterically hindered than the amino group at the 2 position. Therefore, under carefully controlled conditions (e.g., using a stoichiometric amount of the protecting group reagent at low temperatures), it may be possible to achieve selective mono- or di-protection at the 1 and 3 positions.

Table of Protecting Groups for Amines

Protecting GroupReagentIntroduction ConditionsDeprotection Conditions
BocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Base (e.g., triethylamine) in an inert solventStrong acid (e.g., trifluoroacetic acid)
CbzBenzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃) in a biphasic systemCatalytic hydrogenation (e.g., H₂/Pd-C)
Fmoc9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Base (e.g., NaHCO₃)Base (e.g., piperidine)

Interactive Data Table: Amine Protecting Groups Users can explore different protecting groups and their respective introduction and deprotection conditions.

Orthogonal protection strategies, where different protecting groups that can be removed under distinct conditions are employed, would be highly valuable for the selective functionalization of this compound. youtube.com For example, one could envision protecting the 1- and 3-amino groups with a Boc group and the 2-amino group with a Cbz group, allowing for selective deprotection and subsequent derivatization at each site.

Once selective protection is achieved, the remaining free amino group(s) can undergo a variety of derivatization reactions. A common and important transformation is acylation, which involves the reaction of the amine with an acylating agent such as an acid chloride or anhydride to form an amide.

The regioselectivity of acylation in polyaminoaromatic compounds is highly dependent on the reaction conditions. For instance, in the acylation of phenylenediamines, the site of acylation can be controlled by the choice of solvent and the nature of the acylating agent. It is plausible that similar strategies could be applied to this compound to achieve site-specific acylation.

Hypothetical Selective Acylation of this compound

Acylating AgentReaction ConditionsExpected Major Product
Acetyl chloride (1 eq.)Pyridine, 0 °CN-(5-Bromo-2,3-diaminophenyl)acetamide (Acylation at C1/C3)
Acetic anhydride (2 eq.)Dichloromethane, room tempN,N'-(5-Bromo-1,3-phenylene)bis(acetamide)-2-amine (Diacylation at C1 and C3)
Benzoyl chloride (1 eq.)Aqueous NaOH, Schotten-Baumann conditionsN-(5-Bromo-2,3-diaminophenyl)benzamide (Acylation at C1/C3)

Interactive Data Table: Hypothetical Acylation Reactions This table allows for the exploration of potential outcomes of acylation reactions under different conditions.

The differing reactivity of the amino groups could also be exploited for other site-specific derivatizations, such as N-alkylation or the formation of Schiff bases with aldehydes and ketones. The less hindered and more electronically activated amino groups at the 1 and 3 positions would be expected to react preferentially in many of these transformations.

Derivatization Chemistry and Application in Heterocyclic Annulation

Construction of Fused Nitrogen-Containing Heterocyclic Systems

The 1,2-diamine moiety within 5-Bromobenzene-1,2,3-triamine is the key functional group that enables its use in annulation reactions to create bicyclic and polycyclic heterocyclic compounds.

Benzotriazine Derivatives: The synthesis of 1,2,3-benzotriazines can be achieved from precursors containing adjacent amino groups. nih.gov Typically, this involves the diazotization of a 2-aminobenzamide. nih.gov In the case of this compound, one of the vicinal amino groups can be selectively acylated and then subjected to diazotization with reagents like sodium nitrite (B80452) in a strong acid. This process would lead to the formation of a 6-bromo-1,2,3-benzotriazine derivative, with the third amino group available for further functionalization. The 1,2,3-benzotriazine (B1250035) scaffold is of significant interest due to its presence in a range of biologically active compounds, including antidepressants and antifungal agents. nih.gov

Quinoxaline (B1680401) Derivatives: Quinoxalines are a class of nitrogen-containing heterocycles widely recognized for their diverse pharmacological activities. mtieat.orgpharmaceuticaljournal.net The most common and straightforward method for their synthesis is the condensation of a 1,2-arylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or biacetyl. sapub.orgchim.it this compound serves as an ideal 1,2-arylenediamine substrate for this reaction. The condensation reaction typically proceeds under mild acidic conditions or with the aid of various catalysts to afford 6-bromo-substituted quinoxaline derivatives in high yields. sapub.orgchim.it The remaining amino group at the 5-position provides a handle for creating a library of diverse quinoxaline-based compounds.

Table 1: Synthesis of Heterocyclic Systems from this compound

Heterocyclic System Reagent(s) Resulting Core Structure
Benzotriazine 1. Acylation 2. NaNO₂, Acid 6-Bromo-1,2,3-benzotriazine

The reaction of 1,2-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for synthesizing benzimidazoles. semanticscholar.org These compounds are of great interest in medicinal chemistry due to their wide range of bioactivities. semanticscholar.orgmdpi.com Utilizing this compound, condensation with an aldehyde would yield a 2-substituted-6-bromo-1H-benzimidazole. The reaction involves the initial formation of a Schiff base, followed by intramolecular cyclization and dehydration. Various catalysts can be employed to promote this transformation, leading to high yields of the desired product. organic-chemistry.org

Alternatively, the van Leusen imidazole (B134444) synthesis provides a pathway to form the imidazole ring through a [3+2] cycloaddition reaction involving an aldimine and tosylmethyl isocyanide (TosMIC). nih.gov This methodology could be adapted to create fused imidazole systems from this compound, further expanding its synthetic utility. nih.gov

The benzimidazole, quinoxaline, or benzotriazine rings formed from this compound serve as foundational scaffolds for the construction of more complex, polycyclic aromatic systems. organic-chemistry.orgnih.gov For instance, a 6-bromo-1H-benzimidazole can undergo further annulation reactions. The bromine atom can participate in palladium-catalyzed cross-coupling reactions, while the N-H of the imidazole ring and the remaining free amino group on the benzene (B151609) ring can be involved in subsequent cyclization steps. nih.gov These strategies allow for the synthesis of intricate, multi-ring systems containing embedded nitrogen heteroatoms, which are scaffolds for advanced materials and complex drug molecules. mdpi.com

Functionalization of the Amino Groups in this compound

The three amino groups of this compound exhibit nucleophilic character and can be readily functionalized through various reactions, allowing for the synthesis of a wide array of derivatives.

Amide Formation: The amino groups can react with carboxylic acids, acyl chlorides, or acid anhydrides to form stable amide bonds. This acylation can be controlled to achieve mono-, di-, or tri-acylated products depending on the stoichiometry and reaction conditions. These amide derivatives are valuable intermediates in organic synthesis and are present in many pharmaceuticals. nih.gov

Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives. The sulfonamide functional group is a key component in a multitude of therapeutic agents. smolecule.comnih.gov The synthesis of sulfonamides from this compound introduces a versatile and biologically relevant moiety onto the aromatic core.

Alkylation and Arylation: The nitrogen atoms of the amino groups can act as nucleophiles in substitution reactions with alkyl halides to form N-alkylated derivatives. Furthermore, N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides. nih.gov These reactions allow for the introduction of diverse alkyl and aryl substituents, significantly modifying the steric and electronic properties of the parent molecule.

Acylation: As mentioned, acylation is a primary method for functionalizing the amino groups. Friedel-Crafts acylation is a classic method for forming C-C bonds with aromatic rings, but N-acylation of the amino groups is a more facile process under milder conditions using acylating agents like acetyl chloride or acetic anhydride (B1165640). ufl.edu Microwave-assisted N-acylation has been shown to be an efficient method for synthesizing N-acylated amides, which can be precursors for other heterocyclic systems like 1,2,4-triazoles. researchgate.net

Table 2: Functionalization Reactions of Amino Groups

Reaction Type Reagent Class Functional Group Formed
Amidation Acyl Halide / Anhydride Amide (-NHCOR)
Sulfonamidation Sulfonyl Chloride Sulfonamide (-NHSO₂R)
Alkylation Alkyl Halide Secondary/Tertiary Amine (-NHR, -NR₂)
Arylation Aryl Halide (with catalyst) Secondary/Tertiary Amine (-NHAr, -NAr₂)

The chemical reactivity of this compound is expected to be dominated by the three amino groups and the bromine atom. The vicinal arrangement of the amino groups at the 1, 2, and 3 positions makes this compound a prime candidate for a variety of cyclocondensation reactions to form fused heterocyclic systems. The bromine atom, on the other hand, can serve as a handle for cross-coupling reactions or influence the electronic properties and intermolecular interactions of the resulting molecules.

Heterocyclic Annulation Reactions:

The adjacent amino groups in this compound are predisposed to react with a range of dielectrophilic reagents to form five- and six-membered heterocyclic rings. This reactivity is analogous to that of o-phenylenediamines, which are widely used in the synthesis of benzimidazoles, quinoxalines, and phenazines.

Benzimidazole Formation: The reaction of the 1,2- or 2,3-diamine functionality with aldehydes or carboxylic acids (or their derivatives) is a well-established route to benzimidazoles. In the case of this compound, this would lead to the formation of bromo-substituted benzimidazoles. The remaining amino group at either the 1 or 3 position could then be utilized for further functionalization or to influence the electronic properties of the heterocyclic core.

Phenazine Synthesis: The condensation of the vicinal diamine moiety with 1,2-dicarbonyl compounds, such as glyoxal or 2,3-butanedione, would be expected to yield bromo-substituted phenazines. Phenazines are a class of nitrogen-containing heterocycles with interesting electronic and biological properties.

The table below illustrates potential heterocyclic annulation reactions of this compound based on known reactions of related aromatic diamines.

ReagentExpected Heterocyclic ProductPotential Significance
Aromatic AldehydesBromo-substituted BenzimidazolesPrecursors for pharmaceuticals, functional materials
1,2-DiketonesBromo-substituted PhenazinesElectron-deficient systems for organic electronics
Phthalic AnhydrideBromo-substituted PhthalimidesIntermediates in dye and polymer synthesis

Derivatization of the Amino and Bromo Groups:

Beyond cyclocondensation, the amino groups can undergo standard transformations such as acylation, alkylation, and diazotization. The bromine atom offers a site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents. This dual reactivity makes this compound a versatile platform for creating a diverse library of complex molecules.

Supramolecular Assemblies and Polymer Chemistry

The unique structural features of this compound also make it a promising candidate for the construction of supramolecular assemblies and as a monomer for polymer synthesis. The three amino groups can act as hydrogen bond donors, while the bromine atom can participate in halogen bonding.

Supramolecular Assemblies:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In the solid state, the bromine atom of this compound could form halogen bonds with the nitrogen atoms of neighboring molecules or other halogen bond acceptors. This, in conjunction with the hydrogen bonding capabilities of the amino groups, could lead to the formation of well-ordered one-, two-, or three-dimensional supramolecular networks. The directionality and strength of these non-covalent interactions are crucial in controlling the packing of molecules in crystals, a key aspect of crystal engineering.

Polymer Chemistry:

The trifunctionality of this compound makes it an attractive monomer for the synthesis of various polymers.

Polyamides: The reaction of the amino groups with diacyl chlorides could lead to the formation of cross-linked or hyperbranched polyamides. The presence of the bromine atom would impart flame-retardant properties and could also serve as a site for post-polymerization modification. The properties of such polyamides would be influenced by the rigidity of the aromatic backbone and the potential for intermolecular hydrogen bonding.

Covalent Triazine Frameworks (CTFs): Aromatic nitriles and amines are known precursors for the synthesis of CTFs, which are a class of porous organic polymers with high thermal stability and surface area. While typically synthesized from tri-substituted benzene derivatives with nitrile groups, the amino groups of this compound could potentially undergo condensation reactions to form triazine-based frameworks. The inherent porosity and the presence of nitrogen and bromine atoms could make such materials interesting for applications in gas storage and catalysis.

The following table summarizes the potential of this compound in polymer synthesis, with projected properties based on analogous polymer systems.

Polymer TypePotential Synthetic RouteAnticipated Properties
PolyamidesPolycondensation with diacyl chloridesHigh thermal stability, flame retardancy, potential for post-functionalization
Covalent Triazine FrameworksSelf-condensation or reaction with other monomersPorosity, high nitrogen content, catalytic activity

While direct experimental data on this compound remains limited, the known chemistry of analogous aromatic triamines and bromo-substituted compounds provides a strong foundation for predicting its significant potential in both heterocyclic synthesis and materials science. Its vicinal amino groups are poised for the construction of a variety of fused heterocyclic systems, and its trifunctionality, combined with the presence of a bromine atom, makes it a highly attractive building block for novel polymers and supramolecular architectures. Further investigation into the synthesis and reactivity of this compound is warranted and could open up new avenues in medicinal chemistry and materials design.

Computational and Theoretical Investigations of 5 Bromobenzene 1,2,3 Triamine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties of molecules. These calculations provide insights into the geometric arrangement of atoms, the stability of the molecule, and the distribution of electrons, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic structure of molecules. By combining a functional like B3LYP with a basis set such as 6-311G(d,p), researchers can calculate the most stable three-dimensional arrangement of atoms in a molecule. For instance, a DFT study on the related compound 5-Bromobenzene-1,3-dicarbonitrile utilized the B3LYP functional with the 6-311g(d,p) basis set to determine its optimized geometry researchgate.net.

For 5-Bromobenzene-1,2,3-triamine, a DFT calculation would yield key geometric parameters. The results would likely show a planar benzene (B151609) ring with the bromine atom and three amine groups attached. The bond lengths and angles would be influenced by the electronic effects of the substituents. The amine groups, being electron-donating, and the bromine atom, being electron-withdrawing, would create a unique electronic environment that affects the geometry. The stability of the molecule is indicated by its total energy calculated at the optimized geometry.

Illustrative Optimized Geometrical Parameters for a Substituted Benzene Ring (Based on Analogous Compounds)

ParameterBond Length (Å)Bond Angle (°)
C-C (aromatic)1.38 - 1.40
C-N~1.40
C-Br~1.90
C-C-C (aromatic)118 - 122
C-C-N~120
C-C-Br~120

Note: This table is illustrative and provides expected ranges for a substituted benzene derivative based on general chemical knowledge. Actual values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties youtube.comwikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons nih.gov. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity nih.gov. A smaller gap suggests higher reactivity.

For this compound, the presence of electron-donating amine groups would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron-withdrawing bromine atom would influence the energy of the LUMO. A study on 5-Bromobenzene-1,3-dicarbonitrile reported a calculated HOMO-LUMO gap, providing insight into its reactivity researchgate.net. A similar analysis for this compound would be invaluable.

Illustrative Frontier Molecular Orbital Energies (Based on Analogous Compounds)

Molecular OrbitalEnergy (eV)
HOMO-5.5 to -6.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.0 to 5.0

Note: These values are estimations based on typical ranges for substituted aromatic amines and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents nih.gov. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) nih.govwalisongo.ac.idmdpi.com.

In an MEP map of this compound, the regions around the nitrogen atoms of the amine groups would be expected to have a high electron density and thus a negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine groups and the region around the bromine atom might exhibit a positive electrostatic potential. The bromine atom can have a region of positive potential along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding researchgate.net.

Spectroscopic Feature Prediction and Correlation

Computational methods can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Theoretical calculations can simulate the vibrational spectra (Infrared and Raman) of a molecule. By calculating the harmonic vibrational frequencies using DFT, researchers can predict the positions of absorption bands in the FT-IR and Raman spectra. These predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For example, a study on 5-Bromobenzene-1,3-dicarbonitrile calculated the infrared wave numbers to correlate them with vibrational modes researchgate.net.

For this compound, characteristic vibrational modes would include N-H stretching and bending frequencies from the amine groups, C-N stretching, C-Br stretching, and various aromatic C-H and C-C stretching and bending modes.

Illustrative Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aromatic C-C Stretch1400 - 1600
N-H Bend1550 - 1650
C-N Stretch1250 - 1350
C-Br Stretch500 - 650

Note: This table presents typical frequency ranges for the specified functional groups and is for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption maxima can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring in the molecule researchgate.net.

For this compound, the electronic transitions would likely be of the π → π* type, characteristic of aromatic systems. The presence of the amine and bromine substituents would be expected to shift the absorption maxima compared to unsubstituted benzene.

Illustrative Predicted Electronic Absorption Wavelengths

TransitionWavelength (nm)Oscillator Strength (f)
S₀ → S₁280 - 320> 0.1
S₀ → S₂230 - 260> 0.1

Note: These are illustrative values based on typical electronic transitions in substituted anilines.

Reaction Mechanism Modeling and Energy Landscape Analysis

A complete understanding of the chemical reactivity of this compound would necessitate a thorough modeling of its potential reaction mechanisms and an analysis of its energy landscape. This would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface for various reactions involving this molecule. Such studies would elucidate the pathways of chemical transformations, identifying the most energetically favorable routes and the structures of intermediate compounds.

Transition State Identification and Reaction Barrier Calculations

Central to reaction mechanism modeling is the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of the energy barriers associated with them. These calculations are critical for predicting the kinetics of a reaction. For this compound, this would involve simulating proposed reaction pathways and using computational algorithms to locate the precise geometry of the transition state structures. The energy difference between the reactants and the transition state would yield the activation energy, a key parameter in determining reaction rates. No published studies containing this information for this compound could be located.

Solvation Effects and Conformational Analysis

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of a solvent on molecular structure and energetics. A conformational analysis of this compound would explore the different spatial arrangements of its atoms (conformers) and their relative energies. This analysis would be crucial for understanding how the molecule behaves in solution, including its interactions with other molecules. The interplay between the amine and bromo- substituents in different solvent environments would be of particular interest. Currently, there is no available research detailing the solvation effects or a comprehensive conformational analysis for this specific compound.

Emerging Applications in Advanced Functional Materials

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. rsc.org The design and synthesis of COFs rely on the selection of appropriate molecular building blocks, or linkers, to achieve desired topologies and functionalities. rsc.org

Triamine Linkers in Nitrogen-Rich Framework Architectures

Triamine linkers are instrumental in the construction of nitrogen-rich COFs. The presence of multiple amine groups allows for the formation of robust, porous frameworks through reactions with complementary linkers, such as aldehydes, to form stable imine bonds. rsc.org Nitrogen-rich COFs are of particular interest due to their potential for enhanced gas affinity, catalytic activity, and sensory applications. nih.gov

While specific research on 5-Bromobenzene-1,2,3-triamine as a COF linker is not prominent, its tris-amine functionality makes it a viable candidate for creating C3-symmetric nodes within a COF architecture. The incorporation of such a linker would lead to a high density of nitrogen atoms within the framework, a desirable characteristic for applications like carbon dioxide capture. The planarity of the benzene (B151609) core would facilitate the formation of well-ordered, crystalline 2D or 3D structures. nih.gov

Influence on Pore Structure and Adsorption Properties

The introduction of a bromine atom onto the triamine linker can significantly influence the properties of the resulting COF. The bromine substituent can affect the electronic nature of the benzene ring, which in turn can modulate the framework's interaction with guest molecules. Furthermore, the presence of bromine can be leveraged for post-synthetic modification, allowing for the introduction of other functional groups to fine-tune the COF's properties.

A study on a bromine-functionalized magnetic COF composite demonstrated that bromination could enhance the desorption efficiencies for brominated contaminants while maintaining adsorption capacity. acs.org This suggests that a COF constructed from this compound could exhibit tailored adsorption and separation behaviors. Theoretical calculations have shown that functional groups can induce surface heterogeneity within the pores, which has consequences for adsorption dynamics. acs.org

Below is a table illustrating the properties of COFs constructed from functionalized linkers, providing a basis for predicting the potential characteristics of a COF incorporating this compound.

COF Material Linkers Surface Area (m²/g) Application
Fe₃O₄@COF-Br1,3,5-tris(4-formylphenyl)benzene and 2,6-diamino-3,5-diethynylpyridine (brominated post-synthesis)Not specifiedPreconcentration of brominated pollutants
TPT@BDA-COF4',4''',4''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-amine)) and 4,4'-OxydibenzaldehydeNot specifiedSymmetric supercapacitor
Bromine-functionalized COFNot specifiedHighTriboelectric nanogenerators

This table is illustrative and features data from COFs with functionalities analogous to what this compound could provide.

Role in Organic Electronic and Optoelectronic Devices

Organic electronic and optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), have garnered significant attention due to their potential for flexible, low-cost, and large-area applications. The performance of these devices is critically dependent on the properties of the organic materials used, particularly their ability to transport charge carriers (holes and electrons).

Components in Organic Light-Emitting Diodes (OLEDs)

In the multilayer structure of an OLED, hole-transporting materials (HTMs) and electron-transporting materials (ETMs) are crucial for efficient charge injection and transport to the emissive layer, where recombination occurs to produce light. Aromatic amines, particularly triarylamines, are widely used as HTMs due to their excellent hole mobility.

Charge Transport and Exciton Dynamics Modulation

The introduction of a bromine atom can have a profound effect on the electronic properties of a molecule and, consequently, on the charge transport and exciton dynamics in an OLED. Research on bromine-substituted triphenylamine derivatives has shown that the presence of bromine can improve hole mobility. acs.orgmdpi.com This enhancement is attributed to the influence of the bromine atom on the molecular packing and electronic coupling between adjacent molecules in the solid state. acs.orgmdpi.com

OLEDs fabricated with brominated triphenylamine derivatives as the hole transport layer have demonstrated lower operating voltages and higher power efficiencies compared to their non-brominated counterparts. acs.orgmdpi.com This indicates that the strategic placement of bromine atoms can be a powerful tool for modulating charge transport and improving device performance. Although not a triphenylamine, the principles of using halogenation to tune electronic properties could be applicable to materials derived from this compound.

The following table summarizes the performance of green phosphorescent OLEDs using bromine-substituted triphenylamine derivatives as hole transport materials.

Hole Transport Material Maximum External Quantum Efficiency (%) Maximum Power Efficiency (lm/W) Operating Voltage at 1000 cd/m² (V)
Br-DQTPA>21>90< 2.4 (at 1 cd/m²)
Br-DTF>21>90< 2.4 (at 1 cd/m²)
NPB (standard)Not specifiedNot specifiedHigher than brominated counterparts

Data sourced from studies on brominated triphenylamine derivatives, illustrating the potential impact of bromine functionalization. acs.orgmdpi.com

Development of Advanced Polymeric and Dendrimeric Structures

The trifunctional nature of this compound makes it a compelling monomer for the synthesis of complex polymeric and dendrimeric architectures. These materials are of interest for a wide range of applications, including drug delivery, catalysis, and materials science.

Polymers based on triphenylamine have been synthesized and show promise in optoelectronic applications due to their high hole mobility and stability. The synthesis of polymers from brominated precursors is a well-established technique, for example, through Suzuki-Miyaura cross-coupling reactions. rsc.org Therefore, the bromine atom on this compound could serve as a reactive site for polymerization.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. Triamine cores are often used in the synthesis of dendrimers. For instance, triazine-based dendrimers have been synthesized through the reaction of triamine precursors with cyanuric chloride. nih.gov The three amino groups of this compound provide the necessary branching points for the divergent synthesis of dendrimers. The bromine atom could be retained as a peripheral functional group or used for further chemical modification. Aromatic dendrimers bearing 2,4,6-triphenyl-1,3,5-triazine cores have shown improved thermal stability and beneficial photophysical properties. nih.gov

The table below provides examples of polymeric and dendrimeric structures synthesized from triamine or brominated precursors, highlighting the potential of this compound in this area.

Material Type Precursors Synthesis Method Potential Application
Triazine-based DendrimersTriamine and cyanuric chlorideNucleophilic aromatic substitutionDrug delivery, MRI contrast agents
Aromatic Dendrimers1-bromo-3,5-diphenylbenzene and a triboronic acid derivativeSuzuki-Miyaura cross-couplingOLEDs, photocatalysis
Amine-functionalized hypercrosslinked polymerBenzene-based polymer (amine functionalized post-synthesis)Friedel-Crafts alkylation followed by aminationCO₂ capture
Amine-terminated star-shaped polystyrene1,3,5-tris(bromomethyl)benzene (initiator)Atom Transfer Radical Polymerization (ATRP)Crosslinking agent for networks

This table showcases analogous systems to illustrate the synthetic possibilities for this compound.

Functional Materials for Sensing and Catalysis

While direct and extensive research on the applications of this compound in the realms of sensing and catalysis is not widely documented in current literature, the unique structural characteristics of this compound provide a strong basis for postulating its potential utility in the development of advanced functional materials. The presence of vicinal amino groups, combined with a bromine substituent on the aromatic ring, suggests several avenues for its application, primarily centered around its capabilities as a ligand for metal complexes and as a building block for functional polymers.

The vicinal triamine arrangement offers a potent chelating site for a variety of transition metal ions. The formation of stable metal complexes is a critical prerequisite for the development of both catalytic and sensing materials. It is plausible that this compound could form complexes with metals such as copper, palladium, and iron, which are known to be catalytically active in a range of organic transformations. For instance, analogous phenylenediamine-based catalysts have demonstrated high activity in reactions like the oxygen reduction reaction and in supporting palladium nanoparticles for cross-coupling reactions. acs.orgresearchgate.net The amine functional groups can enhance the interaction between the support and the metal nanoparticles, leading to more effective and stable catalysts. nih.gov

In the context of sensing, the bromine atom introduces a site for further functionalization through cross-coupling reactions, allowing for the attachment of fluorophores or other signaling moieties. Bromo-substituted aromatic compounds are recognized as useful intermediates in the synthesis of fluorescent sensors. nih.gov A potential application could involve the development of "turn-on" fluorescent probes for the detection of specific analytes. rsc.org The interaction of the triamine group with a target analyte could induce a conformational change or an electronic perturbation that modulates the fluorescence of a tethered reporter group.

Furthermore, the inherent electronic properties of the molecule, influenced by both the electron-donating amino groups and the electron-withdrawing (by induction) bromine atom, could be harnessed in chemiresistive sensors. Adsorption of analyte molecules onto a thin film of a polymer derived from this compound could alter its conductivity, providing a detectable signal.

The potential applications are summarized in the table below, which, in the absence of direct experimental data for this compound, is based on extrapolations from related compounds and foundational chemical principles.

Potential Application Area Proposed Mechanism of Action Relevant Analogous Systems/Principles
Homogeneous Catalysis Formation of catalytically active metal complexes (e.g., with Pd, Cu, Fe) for cross-coupling, oxidation, or reduction reactions.Phenylenediamine-based FeNx/C catalysts for oxygen reduction. acs.orgnih.gov Amine functionalization enhancing catalytic performance of supported palladium catalysts. nih.gov
Heterogeneous Catalysis Use as a monomer for porous polymers that can be post-synthetically metalated to create solid-state catalysts.Functionalization of reduced graphene oxide with p-phenylenediamine to support Pd nanoparticles for Suzuki coupling. researchgate.net
Fluorescent Chemosensors The triamine moiety can act as a selective binding site for metal ions or other analytes, with the bromo-position allowing for the attachment of a fluorophore. Analyte binding would trigger a change in fluorescence.Bromo- and thiomaleimides as "turn-on" fluorescent reagents for thiols. rsc.org Use of bromo-aromatic precursors for the synthesis of fluorescent sensors. nih.gov
Electrochemical Sensors Incorporation into conductive polymers where the triamine group can interact with analytes, leading to a change in the polymer's redox properties or conductivity.The general principle of using functionalized aromatic amines in the development of materials for electrochemical applications.

It is important to underscore that these proposed applications are theoretical and await experimental validation. Future research into the coordination chemistry, polymerization potential, and electronic properties of this compound is necessary to fully elucidate its capabilities in the design of novel functional materials for sensing and catalysis.

Future Directions and Research Opportunities for 5 Bromobenzene 1,2,3 Triamine

Sustainable and Green Chemistry Approaches to Synthesis

The development of environmentally benign synthetic routes for 5-Bromobenzene-1,2,3-triamine is a paramount objective for future research. Traditional methods for the synthesis of aromatic amines and halogenated compounds often rely on harsh reagents and generate significant waste. Green chemistry principles offer a roadmap to more sustainable processes.

Future research will likely focus on catalytic systems that minimize waste and energy consumption. This includes the exploration of novel catalysts for the selective amination of brominated precursors or the bromination of triaminobenzene derivatives. A significant area of interest is the use of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction times and improve yields for the synthesis of related compounds like 1,3,5-triazines. nih.gov The application of MAOS to the synthesis of this compound could lead to more efficient and environmentally friendly production methods.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, will be a key area of investigation. This approach reduces the need for purification of intermediates, thereby minimizing solvent use and waste generation. The use of greener solvents, such as water or bio-derived solvents, in the synthesis of this compound and its derivatives will also be a critical aspect of future research.

Table 1: Potential Green Synthesis Strategies for this compound

Strategy Description Potential Advantages
Microwave-Assisted Synthesis Utilization of microwave irradiation to accelerate chemical reactions. Reduced reaction times, increased yields, and lower energy consumption.
Catalytic Amination Employment of transition metal or enzyme catalysts for the introduction of amino groups. High selectivity, mild reaction conditions, and reduced stoichiometric waste.
One-Pot Reactions Designing a synthetic sequence where reactants are subjected to successive reactions in a single reactor. Increased efficiency, reduced solvent usage, and minimized waste.

| Green Solvents | The use of environmentally friendly solvents such as water, supercritical fluids, or bio-solvents. | Reduced environmental impact and improved safety profile. |

Exploration of Bioactive Derivatives and Medicinal Chemistry Potentials

The structural motifs present in this compound—a halogenated aromatic ring and multiple amino groups—are found in a wide range of biologically active molecules. This suggests that derivatives of this compound could exhibit interesting pharmacological properties. Future research in this area will likely focus on the design and synthesis of novel derivatives with potential therapeutic applications.

The vicinal triamine functionality provides a versatile scaffold for the construction of heterocyclic systems, which are prevalent in many drug molecules. For instance, these amino groups can be used to synthesize benzotriazoles or other fused heterocycles. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a diverse range of substituents to modulate biological activity.

Given that 5-bromo-1,2,3-trichlorobenzene is a known intermediate for biologically active compounds in the pharmaceutical and agrochemical industries, it is plausible that derivatives of this compound could also possess such activities. google.comgoogle.com Research could be directed towards screening a library of these derivatives against various biological targets, such as enzymes and receptors. For example, derivatives of 1,3,5-triazines have shown affinity for the 5-HT7 receptor, which is a target for central nervous system disorders. nih.gov

Table 2: Potential Bioactive Derivatives of this compound

Derivative Class Synthetic Approach Potential Therapeutic Area
Benzotriazoles Cyclization of the vicinal triamine. Anticancer, antiviral, anti-inflammatory.
N-Acylated Derivatives Acylation of the amino groups. Antimicrobial, analgesic.
Cross-Coupled Products Suzuki, Buchwald-Hartwig, or Sonogashira coupling at the bromine position. Kinase inhibitors, receptor antagonists.

| Schiff Bases | Condensation of the amino groups with aldehydes or ketones. | Anticancer, antibacterial. |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its development and application. Future research will benefit from the application of advanced spectroscopic techniques to elucidate these properties in detail.

While standard techniques like NMR and IR spectroscopy provide basic structural information, more sophisticated methods can offer deeper insights. For instance, two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously assign all proton and carbon signals, which is particularly important for a molecule with a complex substitution pattern. Solid-state NMR could also be employed to study the crystal packing and intermolecular interactions in the solid state.

Advanced vibrational spectroscopy techniques, such as Raman and surface-enhanced Raman scattering (SERS), could provide detailed information about the molecular vibrations and how they are influenced by the electronic effects of the bromine and amine substituents. Furthermore, X-ray crystallography will be indispensable for determining the precise three-dimensional structure of this compound and its derivatives, revealing details about bond lengths, bond angles, and intermolecular interactions. For related compounds like 5-bromo-1,2,3-trifluorobenzene, detailed NMR studies have already been demonstrated. magritek.com

Table 3: Advanced Spectroscopic Techniques for Characterization

Technique Information Gained
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of proton and carbon signals, and connectivity.
Solid-State NMR Information on crystal packing, polymorphism, and intermolecular interactions.
Raman Spectroscopy Detailed vibrational information, complementary to IR spectroscopy.
X-ray Crystallography Precise three-dimensional molecular structure and intermolecular interactions.

| UV-Vis Spectroscopy | Electronic transitions and information about the chromophoric system. |

Synergistic Applications in Nanomaterials and Interface Science

The functional groups of this compound make it an attractive candidate for applications in nanomaterials and interface science. The amino groups can be used to functionalize the surface of nanomaterials, such as graphene oxide or carbon nanotubes, through covalent or non-covalent interactions. This functionalization can improve the dispersibility of the nanomaterials in various solvents and introduce new properties.

The bromine atom can also be exploited for surface modification. For example, it can participate in surface-initiated polymerization reactions or be used to attach the molecule to metal surfaces. The ability to tailor the surface properties of materials is crucial for a wide range of applications, including sensors, catalysts, and electronic devices.

Future research could explore the use of this compound as a linker molecule in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The triamine functionality could coordinate to metal centers or act as a building block in the formation of porous materials with potential applications in gas storage, separation, and catalysis. The presence of the bromine atom could also be used to post-synthetically modify these frameworks, introducing additional functionality.

Table 4: Potential Applications in Nanomaterials and Interface Science

Application Area Role of this compound Potential Impact
Nanoparticle Functionalization Surface ligand to modify the properties of nanoparticles. Improved stability, dispersibility, and biocompatibility of nanomaterials.
Surface Modification Anchoring group to modify the surface of polymers or metals. Enhanced adhesion, wettability, and biocompatibility of surfaces.
Metal-Organic Frameworks (MOFs) Organic linker to create porous crystalline materials. Development of new materials for gas storage, separation, and catalysis.

| Covalent Organic Frameworks (COFs) | Monomeric building block for the synthesis of porous polymers. | Creation of robust materials for electronics, catalysis, and sensing. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Bromobenzene-1,2,3-triamine, and how can its purity be validated?

  • Methodological Answer :

  • Synthesis : Brominated aromatic amines are typically synthesized via electrophilic substitution or palladium-catalyzed coupling reactions. For example, bromination of 1,2,3-triaminobenzene using N-bromosuccinimide (NBS) under controlled pH can yield the target compound. Protecting groups (e.g., acetyl) may stabilize amine groups during synthesis .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (>98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (integration of amine proton signals at δ 4.5–5.5 ppm) are critical. Mass spectrometry (MS) confirms molecular weight (e.g., expected [M+H]+ ion) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and amine groups. 2D NMR (COSY, HSQC) confirms connectivity.
  • Mass Spectrometry : Electrospray ionization (ESI-MS) identifies the molecular ion (e.g., theoretical MW: ~218 g/mol).
  • Elemental Analysis : Validates C, H, N, and Br composition (±0.3% tolerance) .

Q. What storage conditions are required to maintain this compound’s stability?

  • Methodological Answer :

  • Store under inert gas (Ar/N2) at –20°C in amber vials to prevent oxidation. Use Schlenk-line techniques for air-sensitive reactions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Variables : Temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hrs).
  • Design : A 2³ factorial design evaluates main effects and interactions. ANOVA identifies significant factors (e.g., temperature impacts yield by ±15%).
  • Example Table :
FactorLow LevelHigh LevelEffect on Yield
Temp.80°C120°C+12%
Catalyst5 mol%10 mol%+8%
Time12 hrs24 hrs+5%
  • Reference : .

Q. How to resolve contradictions in reported yields for brominated aromatic amine syntheses?

  • Methodological Answer :

  • Variable Analysis : Compare solvent polarity (e.g., DMF vs. THF), brominating agents (NBS vs. Br2), and pH. Replicate experiments with controlled humidity (<30% RH).
  • Case Study : Discrepancies in 2,4,6-Tribromobenzene-1,3-diamine yields () may arise from competing side reactions (e.g., debromination at high temps) .

Q. What computational tools predict this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for Suzuki-Miyaura coupling (e.g., Pd(PPh3)4 as catalyst).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO).
  • Reference : AI-driven platforms (e.g., COMSOL Multiphysics) optimize reaction trajectories .

Q. How to design biological assays for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Kinetic Assays : Measure IC50 against target enzymes (e.g., tyrosine kinases) using fluorescence quenching.
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) with dose-response curves (1–100 µM).
  • Reference : Brominated analogs like 2,4,6-Tribromobenzene-1,3-diamine show antimicrobial activity () .

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromobenzene-1,2,3-triamine
Reactant of Route 2
5-Bromobenzene-1,2,3-triamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.